molecular formula C12H21NO5 B2768393 {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid CAS No. 946682-30-0

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid

Cat. No.: B2768393
CAS No.: 946682-30-0
M. Wt: 259.302
InChI Key: NFOXLDGTCZNVBA-UHFFFAOYSA-N
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Description

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.302. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes, possibly altering their function or activity.

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

Biological Activity

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid, also known by its CAS number 172843-97-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is C12H21NO5, with a molecular weight of 245.27 g/mol. It features a tetrahydropyran ring and an acetic acid moiety, contributing to its unique biological properties. The compound is characterized by high solubility in water and moderate lipophilicity, which influences its bioavailability and absorption characteristics .

Research indicates that this compound may exert its biological effects through the inhibition of Class I PI3-kinase enzymes. This inhibition is significant as PI3K signaling pathways are implicated in various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) . The compound selectively inhibits specific isoforms of PI3K, particularly PI3Kα and PI3Kβ, while sparing others, which may reduce potential side effects associated with broader kinase inhibition .

Antitumor Activity

Studies have demonstrated that this compound has potent anti-tumor effects. In vitro assays showed significant reduction in cell proliferation in various cancer cell lines when treated with this compound. For instance, it effectively inhibited the growth of CLL cells by modulating the PI3K pathway, leading to decreased cell survival and increased apoptosis .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise in treating inflammatory diseases. Research suggests that it can modulate immune responses and reduce inflammation by inhibiting PI3K signaling pathways involved in pro-inflammatory cytokine production . This dual functionality makes it a candidate for further exploration in both oncology and immunology.

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) :
    A study examining the effects of this compound on CLL cells indicated a significant decrease in cell viability at concentrations as low as 1 µM. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent for CLL .
  • Inflammatory Bowel Disease :
    In preclinical models of inflammatory bowel disease (IBD), treatment with this compound resulted in reduced intestinal inflammation and improved histological scores compared to control groups. The mechanism was linked to the inhibition of inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of CLL cell proliferation
Anti-inflammatoryReduced cytokine production
Selective PI3K InhibitionTargeting specific isoforms

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(8-9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOXLDGTCZNVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(4-(tert-butoxycarbonylamino)tetrahydro-2H-pyran-4-yl)acetate (0.73 g, 2.67 mmol) in ethanol (5 mL) and water (2 mL) was added potassium hydroxide (0.3 g, 5.34 mmol) at room temperature. Upon completion of addition, the reaction mixture was heated at 60° C. for 4 hours and then partitioned between ethyl acetate (30 mL) and 1N HCl (10 mL). The ethyl acetate layer was separated, washed with brine (20 mL), dried over sodium sulfate and concentrated to yield the title compound (0.615 g) as a white solid. MS found: (M−H)+=258.2.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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